4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide
Description
Properties
IUPAC Name |
4-[(1-methylbenzimidazol-2-yl)methyl]-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5OS/c1-22-17-7-3-2-6-16(17)21-18(22)14-23-8-10-24(11-9-23)19(25)20-13-15-5-4-12-26-15/h2-7,12H,8-11,13-14H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPONKOOSWJNXRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CN3CCN(CC3)C(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that benzimidazole derivatives, a key component of this compound, are utilized in a diverse range of applications, including pharmaceuticals and agrochemicals. They often interact with biological targets to exert their effects.
Mode of Action
Benzimidazole derivatives are known to interact with various biological targets, leading to changes in cellular processes.
Biological Activity
The compound 4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide is a benzimidazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be broken down into several key components that contribute to its biological activity:
- Benzimidazole moiety : Known for its diverse pharmacological properties, including anticancer and antimicrobial activities.
- Piperazine ring : Often associated with central nervous system activity and used in various therapeutic agents.
- Thiophene group : Contributes to the compound's lipophilicity and may enhance biological interactions.
Research indicates that compounds similar to this compound exhibit multiple mechanisms of action:
- Inhibition of Tyrosine Kinases : Compounds derived from benzimidazole structures have been shown to inhibit various tyrosine kinases, which play critical roles in cell signaling pathways related to cancer progression .
- Induction of Apoptosis : Studies have demonstrated that related compounds can induce apoptosis in cancer cells by upregulating pro-apoptotic factors (e.g., caspase-3) and downregulating anti-apoptotic proteins (e.g., Bcl-2) .
- Cell Cycle Arrest : These compounds can cause cell cycle arrest, preventing cancer cells from proliferating .
Biological Activity Data
A summary of the biological activity of this compound is presented below:
Case Studies
Several case studies have highlighted the efficacy of benzimidazole derivatives in clinical settings:
- HepG2 Liver Cancer Model : A study demonstrated that a benzimidazole derivative induced significant apoptosis in HepG2 liver cancer cells, suggesting potential for therapeutic development in hepatocellular carcinoma .
- TRPV4 Antagonism : Research on TRPV4 antagonists showed that modifications to the benzimidazole structure could yield selective antagonists with potential applications in pain management and inflammatory diseases .
- Anti-inflammatory Activity : Compounds with similar structures have been reported to exhibit anti-inflammatory effects by inhibiting specific kinases involved in inflammatory pathways .
Comparison with Similar Compounds
Structural Comparisons
Core Scaffolds and Substituent Variations
- Compound A : 4-(1-Methyl-1H-benzo[d]imidazol-2-yl)-N-(m-tolyl)piperazine-1-carboxamide (CAS: 1226431-13-5)
- Compound B : 4-Nitroimidazole-piperazinyl-triazole hybrids (e.g., 1-(1-Benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)-4-(pyridin-2-yl)piperazine)
- Compound C: PARP-1 inhibitors (e.g., 2-(4-(4-(4-Bromobenzyl)piperazine-1-carbonyl)phenyl)-1H-thieno[3,4-d]imidazole-4-carboxamide) Substituent: Thienoimidazole and bromobenzyl groups. Activity: PARP-1 inhibition (IC₅₀: <1 μM) due to bromine’s electron-withdrawing effects .
Table 1: Structural and Physicochemical Comparisons
*LogP values estimated using computational tools (e.g., ChemDraw).
Spectroscopic and Analytical Data
- Target Compound : Expected ¹H-NMR peaks: δ 3.2–3.6 ppm (piperazine CH₂), δ 7.2–7.8 ppm (benzimidazole and thiophene aromatic protons). ESI-HRMS would confirm molecular ion peaks (e.g., [M+H]+ at m/z 376.1) .
- Compound B : ¹H-NMR: δ 2.28 ppm (CH₃), δ 5.08 ppm (CH₂Ph), δ 7.1–8.1 ppm (aromatic protons) .
- Compound C : ¹³C-NMR: δ 159.0 ppm (C=O), δ 134.6 ppm (Br-C aromatic) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
